A Technical Guide to Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate: Structure, Synthesis, and Applications
A Technical Guide to Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate: Structure, Synthesis, and Applications
Executive Summary
This technical guide provides an in-depth analysis of Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. We will dissect its molecular structure and nomenclature, present a validated synthetic protocol with mechanistic rationale, detail its comprehensive spectroscopic characterization, and explore its applications as a pivotal building block in drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile quinoline derivative.
The Quinoline Scaffold: A Privileged Core in Drug Discovery
The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1] Its rigid structure and ability to engage in various non-covalent interactions (π-π stacking, hydrogen bonding) make it an ideal scaffold for designing molecules that target a wide array of biological receptors and enzymes.[2] Quinoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][3] The functionalization of the quinoline core allows for the fine-tuning of a compound's physicochemical and pharmacokinetic properties, making it a highly "druggable" and versatile template for new therapeutic agents.[3]
Molecular Identity: Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate
A precise understanding of a molecule's identity is fundamental to its application. This section details the structure, nomenclature, and core properties of the title compound.
IUPAC Name and Chemical Identifiers
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Systematic (IUPAC) Name: Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate
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CAS Number: 1086376-57-9[4]
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Molecular Formula: C₁₃H₁₀F₃NO₂[4]
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Synonyms: Ethyl 6-(trifluoromethyl)-3-quinolinecarboxylate
Chemical Structure
The molecule features a quinoline core substituted at the 6-position with a trifluoromethyl (-CF₃) group and at the 3-position with an ethyl carboxylate (-COOCH₂CH₃) group. The trifluoromethyl group is a powerful electron-withdrawing group, significantly influencing the electronic properties of the quinoline ring system.
Caption: Simplified workflow for the Gould-Jacobs synthesis.
Experimental Protocol: Synthesis
This protocol is a representative method based on established Gould-Jacobs procedures. [5]
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Step 1: Condensation. To a solution of 4-(trifluoromethyl)aniline (1.0 eq) in absolute ethanol, add diethyl ethoxymethylenemalonate (1.05 eq).
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Step 2: Heating. Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Step 3: Isolation of Intermediate. Upon completion, cool the reaction mixture to room temperature. The intermediate enamine may precipitate. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure to obtain the crude intermediate.
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Step 4: Cyclization. Add the crude intermediate to a high-boiling solvent such as diphenyl ether. Heat the mixture to approximately 250°C under an inert atmosphere (e.g., Nitrogen or Argon). The ethanol formed during the reaction will distill off.
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Step 5: Work-up and Purification. After 1-2 hours at 250°C, cool the mixture. The product often precipitates upon cooling. Dilute the mixture with a non-polar solvent like hexane to facilitate precipitation, then collect the solid by vacuum filtration. Wash the solid with hexane to remove residual diphenyl ether.
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Step 6: Final Purification. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate, which exists in tautomeric equilibrium with its keto form. [6]For many applications, this tautomeric mixture is used directly, though further reactions can be performed to isolate the purely aromatic non-hydroxylated form if required.
Spectroscopic and Structural Characterization
Unambiguous characterization is critical for confirming the identity and purity of the synthesized compound. The following spectroscopic signatures are expected for Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate.
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons: Signals in the δ 7.5-9.0 ppm range, showing characteristic quinoline splitting patterns. Protons on the pyridine ring (H2, H4) will be the most downfield. Ethyl Group: A quartet at ~δ 4.4 ppm (-OCH₂-) and a triplet at ~δ 1.4 ppm (-CH₃). |
| ¹³C NMR | Aromatic Carbons: Multiple signals between δ 120-150 ppm. Carbonyl Carbon: Signal around δ 165 ppm. CF₃ Carbon: A quartet signal around δ 123 ppm due to coupling with fluorine. Ethyl Group: Signals around δ 62 ppm (-OCH₂-) and δ 14 ppm (-CH₃). |
| ¹⁹F NMR | A single, sharp singlet around δ -62 ppm, which is characteristic of a CF₃ group attached to an aromatic ring. [7] |
| Mass Spec (ESI+) | [M+H]⁺: Expected at m/z = 270.07 |
Applications in Drug Discovery and Development
Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate is not typically an active pharmaceutical ingredient itself but rather a high-value building block for the synthesis of more complex molecules.
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Role of the Trifluoromethyl Group: The -CF₃ group is a bioisostere of a methyl group but with vastly different electronic properties. Its strong electron-withdrawing nature can increase the acidity of nearby N-H groups, alter metabolic stability by blocking sites of oxidation, and enhance membrane permeability and binding affinity due to its lipophilicity. [7]* Synthetic Handle: The ethyl ester at the 3-position serves as a versatile synthetic handle. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common linkage in drug molecules.
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Scaffold for Kinase Inhibitors: The quinoline core is present in numerous FDA-approved kinase inhibitors used in oncology. [3]This building block provides a direct route to novel analogues for screening against various kinase targets.
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Antiproliferative Agents: Quinoline-3-carboxylate derivatives have been synthesized and evaluated for their antiproliferative activity against cancer cell lines, demonstrating the potential of this pharmacophore in oncology research. [8]
Conclusion
Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate is a strategically important heterocyclic building block. Its structure combines the privileged quinoline scaffold with a trifluoromethyl group and a versatile ethyl ester handle. Its synthesis via the Gould-Jacobs reaction is robust and scalable. The unique electronic and steric properties conferred by the fluorinated substituent make this compound a valuable starting material for the discovery of novel therapeutics, particularly in the fields of oncology and infectious diseases. This guide provides the foundational knowledge required for researchers to effectively synthesize, characterize, and utilize this compound in their research and development endeavors.
References
-
Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2- f ]quinoline-8-carboxylic Acid. ResearchGate. Available at: [Link]
-
Ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]. National Institutes of Health (NIH). Available at: [Link]
-
Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. PubMed. Available at: [Link]
-
Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quino. Malaria World. Available at: [Link]
-
Unexpected synthesis of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate (3) from the TMSCl-promoted Friedländer reaction. ResearchGate. Available at: [Link]
-
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. Available at: [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. Available at: [Link]
-
Synthesis of ethyl 4-hydroxy-6-ethyl-3-quinoline-carboxylate. PrepChem.com. Available at: [Link]
-
Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Beilstein Journals. Available at: [Link]
-
ethyl 6-(trifluoromethyl)quinoline-3-carboxylate. Appretech Scientific Limited. Available at: [Link]
-
Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. PubMed Central. Available at: [Link]
-
The Visible-Light-Triggered Catalytic Triarylamine EDA Complex Enabled Synthesis of Sulfonylated Quinolines, Pyrroloindoles, and Chromenes by Radical Sulfonylation-Cyclization of Substituted Alkynes with Sulfonyl Chlorides. ACS Publications. Available at: [Link]
-
Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate. PubChem. Available at: [Link]
-
ethyl 6-chloro-4-(trifluoromethyl)quinoline-2-carboxylate. ChemBK. Available at: [Link]
-
Discovery and Optimization of Quinoline Analogues as Novel Potent Antivirals against Enterovirus D68. PubMed Central. Available at: [Link]
-
Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. Available at: [Link]
-
Quinolines Archives. Alchem.Pharmtech. Available at: [Link]
Sources
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. parchem.com [parchem.com]
- 5. prepchem.com [prepchem.com]
- 6. Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate | C13H10F3NO3 | CID 2737196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. beilstein-archives.org [beilstein-archives.org]
- 8. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
